
1-Palmitoyl-sn-glycero-3-phosphoethanolamine
Overview
Description
1-Palmitoyl-sn-glycero-3-phosphoethanolamine is a lysophospholipid (LPL) characterized by a single palmitoyl (16:0) chain esterified to the sn-1 position of a glycerol backbone, with a phosphoethanolamine head group at the sn-3 position. Its chemical formula is C₂₁H₄₄NO₇P, with a molecular weight of 453.56 Da and a monoisotopic mass of 453.2855 Da . This compound is naturally occurring in Gram-negative bacterial membranes at low concentrations and is implicated in membrane remodeling, signal transduction, and lipid metabolism . In plant systems, such as grapevine leaves affected by Esca disease, its levels increase significantly (3.88-fold), suggesting a role in stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 16:0 Lyso PE can be synthesized through the hydrolysis of phosphatidylethanolamine (PE) using phospholipase A2 (PLA2). The reaction typically involves the use of an aqueous buffer solution at a controlled pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods: Industrial production of 16:0 Lyso PE involves large-scale enzymatic hydrolysis of phosphatidylethanolamine. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 16:0 Lyso PE undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized lipid species.
Reduction: Reduction reactions can convert oxidized forms of 16:0 Lyso PE back to their original state.
Substitution: This reaction involves the replacement of the hydroxyl group with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and reactive oxygen species.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled pH and temperature.
Major Products Formed:
Oxidation: Oxidized lipid species.
Reduction: Reduced forms of 16:0 Lyso PE.
Substitution: Substituted derivatives of 16:0 Lyso PE.
Scientific Research Applications
1-Palmitoyl-sn-glycero-3-phosphoethanolamine (1-PGPE) is a synthetic phospholipid used in modeling cellular membranes and studying lipid interactions in biochemical and biophysical research. It is also known as 16:0 Lyso PE or 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine .
Scientific Research Applications
1-PGPE and related compounds have a wide range of applications in scientific research:
- Chemistry 16:0 Lyso PE is utilized in lipidomics and the analysis of lipid profiles in biological samples.
- Biology 16:0 Lyso PE is involved in cellular signaling pathways and membrane dynamics.
- Medicine Research indicates that it has a potential role in metabolic disorders and involvement in the progression of diseases like atherosclerosis.
- Industry It is used in the preparation of liposomes and lipid-based delivery systems for drug delivery.
- Enzyme Studies It is used as a substrate to identify, differentiate, and characterize lysophosphocholine acyltransferases.
- Glycerophosphocholine Synthesis 1-PGPE serves as a precursor for glycerophosphocholine via the PEMT pathway.
Biological Activities
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine exhibits several biological activities:
- Influence membrane curvature
- Affect cell signaling pathways, gene expression, and cellular metabolism
- Exhibit proinflammatory activity
- Interact with various proteins and lipids within cell membranes, which is critical for maintaining membrane integrity and facilitating cellular functions, such as signaling and transport.
- Alter protein conformation and activity, impacting processes like cell adhesion and migration.
Related Compounds
Several compounds share structural similarities with 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine:
- 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine: Contains oleic acid at position 1, and the different acyl chain positioning affects membrane properties.
- 1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphoethanolamine: Contains stearic acid at position 2, and higher saturation may influence membrane rigidity.
- 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine: Contains linoleic acid at position 2, and polyunsaturated fatty acid may enhance fluidity.
Mechanism of Action
16:0 Lyso PE exerts its effects through various molecular targets and pathways:
Molecular Targets: It interacts with membrane receptors and enzymes involved in lipid metabolism.
Pathways Involved: It modulates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Comparison with Similar Compounds
Structural and Functional Differences
Lysophospholipids (LPLs) and diacyl phospholipids with ethanolamine head groups share structural homology but exhibit distinct biological roles due to variations in acyl chain composition, head groups, and solubility. Below is a detailed comparison:
*Calculated based on formula.
Key Comparative Insights
Acyl Chain Saturation and Length: Monoacyl LPLs (e.g., this compound) are more soluble in aqueous environments than diacyl species (e.g., POPE) due to their single hydrophobic tail . This impacts their roles: LPLs act as signaling molecules, while diacyl phospholipids are structural membrane components. Diacyl species like POPE exhibit phase transitions (liquid expanded to condensed) at physiological temperatures, critical for membrane protein function .
Head Group Specificity: Ethanolamine-headgroup LPLs (e.g., 16:0-LPE) are involved in antimicrobial activity and stress responses , whereas phosphocholine LPLs (e.g., Lyso-PC 16:0) mediate inflammatory pathways .
Metabolic Regulation: In duck hepatic tissue, this compound is upregulated alongside diacyl species like SLGPE under linseed oil diets, suggesting coordinated regulation of LPLs and polyunsaturated phospholipids in lipid metabolism .
Biosynthetic Pathways: Diacyl phosphatidylethanolamines (e.g., POPE) are synthesized via the CDP-ethanolamine pathway, while LPLs like 16:0-LPE may derive from phospholipase-mediated hydrolysis of diacyl precursors .
Biological Activity
1-Palmitoyl-sn-glycero-3-phosphoethanolamine (1-PGPE) is a lysophosphatidylethanolamine, a minor lipid component found in cellular membranes. It plays a crucial role in various biological processes, including cell signaling, membrane dynamics, and inflammation. This compound is generated through the action of phospholipase A2 (PLA2) and has been extensively studied for its biochemical properties and biological activities.
1-PGPE integrates into cellular membranes, influencing membrane curvature and fluidity, which is vital for cellular function and signaling pathways. Its role as a substrate for various enzymes allows it to participate in metabolic pathways, particularly in the synthesis of glycerophosphocholine via the PEMT pathway. This pathway involves multiple methylation steps that yield phosphatidylcholine, an essential component of cell membranes.
Proinflammatory Effects
Research indicates that 1-PGPE exhibits proinflammatory activities. For instance, studies have shown that it can upregulate cytokine gene expression in macrophages, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests that 1-PGPE may contribute to inflammatory responses in conditions such as atherosclerosis . The metabolism of oxidized phospholipids, including 1-PGPE derivatives, has been linked to vascular inflammation, highlighting its potential role in pathophysiological processes .
Cellular Effects
1-PGPE influences several cellular functions:
- Cell Signaling : It modulates key signaling pathways that affect cell growth and differentiation.
- Gene Expression : The compound can alter gene expression profiles associated with inflammation and cellular stress responses.
- Metabolic Pathways : It is involved in lipid metabolism and can affect energy homeostasis within cells .
Temporal Effects
In laboratory settings, the effects of 1-PGPE can vary over time. For example, its serum levels have been observed to decrease in models of alcohol-induced liver injury and hepatocellular carcinoma, suggesting a potential biomarker role or involvement in disease progression.
Comparative Analysis with Similar Compounds
In Vivo Studies
A study involving THP-1-derived macrophages demonstrated that treatment with oxidized phospholipids led to significant upregulation of pro-inflammatory cytokines. This highlights the potential role of 1-PGPE in inflammatory diseases such as atherosclerosis .
Plant Response Studies
Research on barley plants indicated that exogenous application of melatonin could alleviate oxidative stress induced by low phosphorus levels. The study measured reactive oxygen species (ROS) accumulation and antioxidant enzyme activity, suggesting that lipid compounds like 1-PGPE may play a role in plant stress responses .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 1-palmitoyl-<i>sn</i>-glycero-3-phosphoethanolamine (PE) with high purity?
- Synthesis : PE is typically synthesized via enzymatic or chemical acylation of glycerophosphoethanolamine. Ensure regioselective acylation at the <i>sn</i>-1 position by using immobilized lipases or phospholipase A2 to avoid isomerization .
- Characterization :
- Mass Spectrometry (MS) : Use LC-ESI-QTOF-MS<sup>2</sup> with collision energy (CE) optimized at 40 eV to confirm molecular ions ([M+H]<sup>+</sup> at <i>m/z</i> 453.2855) and fragmentation patterns .
- Purity Assessment : Employ reverse-phase HPLC with evaporative light scattering detection (ELSD) to verify purity (>99%). Cross-reference with certified reference materials (CRMs) provided by authoritative suppliers .
Q. What handling and storage protocols are critical for maintaining PE stability in laboratory settings?
- Storage : Store lyophilized PE at -20°C in airtight, light-protected containers to prevent oxidation and hydrolysis. For dissolved samples (e.g., in chloroform/methanol), add 0.01% butylated hydroxytoluene (BHT) as an antioxidant and store at -80°C .
- Handling : Use inert atmosphere gloveboxes during weighing and preparation to minimize exposure to humidity and oxygen. Always wear nitrile gloves and safety goggles to avoid contamination .
Advanced Research Questions
Q. How can researchers investigate the phase behavior of PE and its implications for membrane protein interactions?
- Differential Scanning Calorimetry (DSC) : Measure thermotropic phase transitions (e.g., liquid crystalline to inverted hexagonal phase, HII) by heating multilamellar vesicles at 1°C/min. PE exhibits a critical temperature (<i>T</i>c) of ~36°C, below which phase coexistence occurs .
- Atomic Force Microscopy (AFM) : Image supported planar bilayers (prepared via Langmuir-Blodgett transfer) at varying temperatures. Topographical changes (e.g., increased roughness, Ra) between 43.8–59.8°C correlate with HII phase formation .
- Biological Relevance : PE’s phase behavior modulates membrane protein activity (e.g., LacY transporter in <i>E. coli</i>). Conduct functional assays (e.g., lactose transport kinetics) below and above <i>T</i>c to assess lipid-protein interplay .
Q. What experimental strategies resolve contradictions in phase transition data obtained via DSC vs. AFM?
- Sample Preparation : DSC measures bulk lipid behavior in liposomes, while AFM analyzes surface-constrained bilayers. Address discrepancies by standardizing lipid hydration levels (e.g., 50% relative humidity for AFM) and ensuring identical buffer conditions (pH, ionic strength) .
- Data Interpretation : AFM detects intermediate structures (e.g., "stalks" during Lα→HII transitions) not resolved by DSC. Combine force spectroscopy (FS) with AFM to measure mechanical properties (e.g., threshold force, <i>F</i>y) that correlate with phase rigidity .
Q. How can isotopic labeling improve quantification of PE in complex biological matrices?
- Internal Standards : Use deuterated analogs (e.g., 1-palmitoyl-<i>d</i>9-2-hydroxy-<i>sn</i>-glycero-3-PE) for stable isotope dilution mass spectrometry (SID-MS). This corrects for matrix effects and ionization variability .
- Workflow :
Spike deuterated PE into lipid extracts.
Perform LC-MS/MS with multiple reaction monitoring (MRM) for target transitions (e.g., <i>m/z</i> 453→184 for PE; <i>m/z</i> 462→184 for <i>d</i>9-PE).
Calculate concentrations via standard curves .
Q. What considerations are essential for designing mixed-lipid systems incorporating PE?
- Mole Ratio Optimization : For membrane protein reconstitution, use PE:PG (phosphatidylglycerol) mixtures (e.g., 6:3:1 molar ratios with other lipids) to mimic native bilayer asymmetry. Adjust based on protein-specific lipid dependencies (e.g., LacY requires PE for activity) .
- Permeability Studies : Prepare giant unilamellar vesicles (GUVs) with 20 mol% PE and track dye leakage (e.g., HPTS) under osmotic stress. Compare with control bilayers lacking PE to assess its role in stabilizing curvature .
Properties
IUPAC Name |
2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(24)27-18-20(23)19-29-30(25,26)28-17-16-22/h20,23H,2-19,22H2,1H3,(H,25,26)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYMBNSKXOXSKW-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | LysoPE(16:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011503 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53862-35-4 | |
Record name | LysoPE(16:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011503 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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